6-Chloro-9-(2-carboxyethyl)purine is a purine derivative characterized by the presence of a chlorine atom at the 6-position and a carboxyethyl group at the 9-position of the purine ring. This compound is of interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
6-Chloro-9-(2-carboxyethyl)purine can be classified as a halogenated purine. Purines are a class of nitrogen-containing compounds that play crucial roles in biochemistry, including the structure of nucleotides and nucleic acids. This specific compound is derived from modifications of natural purines, which are fundamental components of DNA and RNA.
The synthesis of 6-Chloro-9-(2-carboxyethyl)purine typically involves several chemical reactions, including halogenation and carboxylation processes. A common approach includes the use of starting materials such as 9H-purine derivatives, which undergo chlorination followed by alkylation with carboxyethyl groups.
Technical Details:
The molecular formula for 6-Chloro-9-(2-carboxyethyl)purine is . The structure consists of a purine ring system with a chlorine substituent at the 6-position and a carboxyethyl side chain at the 9-position.
Data:
6-Chloro-9-(2-carboxyethyl)purine can participate in various chemical reactions due to its functional groups. Notably, it may undergo nucleophilic substitution reactions at the chlorine site, as well as reactions involving the carboxylic acid group.
Technical Details:
The mechanism of action for 6-Chloro-9-(2-carboxyethyl)purine is not fully elucidated but is believed to involve interactions with biological macromolecules such as enzymes or receptors. Its structural similarity to natural purines suggests that it may act as an inhibitor or modulator in biochemical pathways.
Data:
Relevant Data:
6-Chloro-9-(2-carboxyethyl)purine has significant applications in scientific research:
The 6-chloro group in purine derivatives serves as a versatile handle for nucleophilic displacement, enabling precise C6 functionalization. This reactivity exploits the electron-deficient nature of the purine ring system, where the chlorine atom at C6 is highly susceptible to attack by nitrogen-, oxygen-, sulfur-, or carbon-based nucleophiles. Palladium-catalyzed cross-coupling reactions using organozinc reagents are particularly effective for installing alkyl, cycloalkyl, or aryl groups at C6. For example, (Ph₃P)₄Pd-mediated reactions of 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with primary alkylzinc halides (methyl, ethyl, n-propyl) yield C6-alkylated purines in >75% efficiency after deprotection [3]. Alternative chlorinating agents include phosphorus oxychloride (POCl₃), especially when paired with tertiary amine catalysts like triethylamine or N,N-dimethylaniline. This combination facilitates the conversion of hypoxanthine derivatives to 6-chloropurine precursors under mild conditions (50–60°C), minimizing hydrolysis byproducts [8]. Regiochemical fidelity is paramount, as competing reactions at N7 or N9 can occur; binary solvent systems like acetonitrile/tetrahydrofuran (MeCN/THF) enhance N9 selectivity by optimizing purine salt solvation [1].
Table 1: Nucleophilic Displacement at C6 of 6-Chloropurine
Nucleophile | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|---|
Methylzinc bromide | (Ph₃P)₄Pd | THF | 25°C | 82 | [3] |
Cyclopropylzinc iodide | (Ph₃P)₄Pd | Toluene | 80°C | 78 | [3] |
Ammonia | NH₃/MeOH | Methanol | 100°C | 95 | [8] |
Aniline | Triethylamine | Chloroform | 60°C | 65 | [5] |
Regioselective N9-alkylation of 6-chloropurine with acrylic acid derivatives presents significant challenges due to competing N7 alkylation. The N9 isomer is thermodynamically favored, but kinetic control via base selection and solvent tuning is essential. Cesium carbonate in dimethylformamide (DMF) promotes N9 selectivity by deprotonating the purine at N9 while facilitating Michael-type addition of acrylate esters. For instance, alkylation with ethyl acrylate yields ethyl 3-(6-chloro-9H-purin-9-yl)propanoate, which undergoes saponification to 6-chloro-9-(2-carboxyethyl)purine [5]. Phase-transfer catalysts like tetrabutylammonium bromide enhance efficiency in biphasic systems (water/dichloromethane), achieving N9:N7 ratios of 15:1. Alternatively, prefunctionalized alkyl halides such as 3-bromopropionic acid tert-butyl ester allow direct alkylation, followed by acidic deprotection (trifluoroacetic acid) to reveal the carboxylic acid [4]. Steric directing groups, like the 2-nitrobenzenesulfonyl moiety on purine nitrogen, further bias N9 alkylation during Lewis acid-mediated reactions [5].
Table 2: Regioselectivity in Purine Alkylation
Alkylating Agent | Base/Catalyst | Solvent | N9:N7 Ratio | Yield (%) |
---|---|---|---|---|
Ethyl acrylate | Cs₂CO₃ | DMF | 12:1 | 85 |
tert-Butyl acrylate | K₂CO₃ | Acetonitrile | 8:1 | 72 |
3-Bromopropionic acid | Bu₄N⁺Br⁻ (PTC) | H₂O/CH₂Cl₂ | 15:1 | 88 |
Allyl bromide | SnCl₄ | MeCN | 32:1* | 47 |
*With 2-nitrobenzenesulfonyl directing group [5]
Tin(IV) chloride (SnCl₄) effectively mediates regioselective cyclizations and glycosylations involving 6-chloropurine. In anhydrous acetonitrile, SnCl₄ coordinates with purine nitrogen atoms, activating O,O-acetals like 3-methoxy-N-nitrobenzenesulfonyl-1,2,3,5-tetrahydro-4,1-benzoxazepines for N9- or N7-alkylation. This method yields cyclic O,N-acetals with 6-chloropurine attached via N7 at C3 of the benzoxazepine scaffold, achieving 47% isolated yield and N7:N9 ratios up to 32:1 [5]. The mechanism involves SnCl₄-assisted displacement of methoxy groups by purine, forming a chiral center with retention of configuration. Binary solvent systems (e.g., MeCN/3,4-dihydro-2H-pyran) suppress anomerization of sugar donors during purine glycosylation, improving β-selectivity (10:1 β:α ratio) [1]. Limitations include sensitivity to moisture and competing elimination pathways, necessitating rigorous anhydrous conditions.
Carboxylate protection is critical during 6-chloro-9-(2-carboxyethyl)purine synthesis to prevent side reactions or regiochemical interference. Ethyl esters are preferred for their stability under basic alkylation conditions and facile deprotection via NaOH/MeOH (0.5 M, 25°C, 2 h). Tert-butyl esters offer orthogonal deprotection using trifluoroacetic acid (TFA)/dichloromethane (1:1, 0°C to 25°C, 4 h), compatible with acid-labile purine derivatives [4]. Silyl groups (e.g., tert-butyldimethylsilyl) provide an alternative for solid-phase synthesis, cleaved by tetrabutylammonium fluoride (TBAF) without purine degradation. After alkylation, global deprotection must be sequenced carefully: ester hydrolysis precedes chloro displacement if amination is required, as strong nucleophiles like ammonia can degrade esters [3] [8].
Solid-phase synthesis enables rapid diversification of 6-chloro-9-(2-carboxyethyl)purine derivatives using resin-bound acrylates. Wang resin-linked acrylate esters undergo Michael addition with 6-chloropurine under cesium carbonate catalysis, followed by on-resin functionalization at C6 (e.g., amination, Suzuki coupling). Cleavage with TFA/water (95:5) delivers products in 65–80% purity, though chromatographic purification is often needed [2] [4]. Solution-phase methods offer higher yields (75–90%) and easier scalability but require meticulous intermediate isolations. For example, Vorbrüggen glycosylation in solution achieves 70% yield for protected 2′-deoxyribosides, but solid-phase analogues plateau at 50% due to steric hindrance [1] [4]. Hybrid approaches use soluble polymer supports (e.g., polyethylene glycol) to combine solution-like kinetics with solid-phase purification advantages.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: